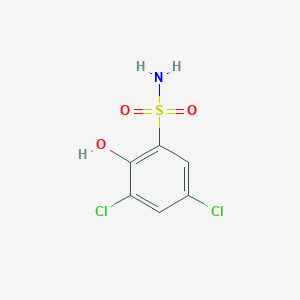

3,5-Dichloro-2-hydroxybenzenesulfonamide

Description

Significance and Broad Research Applications of Sulfonamide Derivatives

Sulfonamide derivatives have a storied history in science, famously marking the dawn of the antibiotic age. ontosight.ai Beyond their antimicrobial prowess, these compounds exhibit a remarkable diversity of biological activities, finding application as diuretics, anticonvulsants, and even anticancer agents. ontosight.ai This functional versatility stems from the inherent chemical properties of the sulfonamide group, which can act as a key interacting moiety with various enzymes and receptors. The ability of the sulfonamide group to mimic or replace other functional groups, such as carboxylic acids, further broadens its utility in drug design.

The research applications of sulfonamides are continually expanding. Scientists are actively exploring their potential in developing novel therapeutics for a range of diseases. The adaptability of the sulfonamide scaffold allows for the creation of large libraries of compounds for screening, accelerating the discovery of new lead molecules in drug development pipelines.

Contextualization of 3,5-Dichloro-2-hydroxybenzenesulfonamide within Medicinal Chemistry and Organic Synthesis

Within the extensive family of sulfonamides, this compound represents a specific and intriguing structure. Its molecular architecture, featuring a hydroxyl group ortho to the sulfonamide and two chlorine atoms at the meta positions, suggests a unique electronic and steric profile. While extensive research specifically on this parent compound is not widely documented, its constituent parts point to its potential as a valuable building block in both medicinal chemistry and organic synthesis. ontosight.ai

The presence of the dichloro substitution pattern can enhance the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes. The hydroxyl group, in conjunction with the sulfonamide, provides sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

Although direct biological activity data for this compound is limited in publicly available research, studies on its derivatives have provided insights into its potential. For instance, amino acid derivatives of this compound have been synthesized and investigated for their biological activities, suggesting that this core structure can serve as a template for generating new bioactive molecules. orientjchem.org

From an organic synthesis perspective, the reactivity of the sulfonamide and hydroxyl groups, along with the influence of the chlorine atoms on the aromatic ring, makes this compound a versatile intermediate for creating more complex molecules. The precursor to this compound, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, is a known reagent used in the synthesis of more elaborate chemical structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35337-99-6 |

| Molecular Formula | C₆H₅Cl₂NO₃S |

| Molecular Weight | 242.08 g/mol |

Detailed Research Findings

While dedicated studies on this compound are not abundant, the existing literature on its precursor and derivatives provides valuable information.

A key precursor for the synthesis of this compound is 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. The synthesis of this sulfonyl chloride has been reported, typically involving the reaction of 2,4-dichlorophenol (B122985) with chlorosulfonic acid. This intermediate is then reacted with an ammonia (B1221849) source to yield the final sulfonamide.

Research has been conducted on the synthesis and biological evaluation of amino acid derivatives of this compound. orientjchem.org In these studies, the sulfonamide nitrogen is coupled with various amino acids. The resulting compounds were then screened for their biological activity, demonstrating that the this compound scaffold can be a viable starting point for the development of new therapeutic agents. orientjchem.org The introduction of the halogen derivatives was a key aspect of the study, aiming to understand their effect on the biological activity of the synthesized sulfonamides. orientjchem.org

The related compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, has been utilized in a chromogenic system for the direct enzymatic assay of uric acid in serum and urine. nih.gov This highlights the utility of this substitution pattern in analytical chemistry applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLNEJARVJZSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303937 | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-99-6 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35337-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3,5 Dichloro 2 Hydroxybenzenesulfonamide

Established Reaction Pathways for Core Structure Synthesis

The traditional synthesis of the 3,5-dichloro-2-hydroxybenzenesulfonamide core structure relies on a sequence of robust and well-documented reactions. These pathways typically begin with a suitably substituted phenolic precursor, followed by the introduction of the sulfonamide group.

Sulfonation and Chlorination Strategies from Phenolic Precursors

A primary route to the key intermediate, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, involves the direct chlorosulfonation of a dichlorinated phenol (B47542). Specifically, 2,4-dichlorophenol (B122985) serves as a common starting material. nasa.gov The reaction is carried out by treating the phenolic precursor with an excess of chlorosulfonic acid. This process is an electrophilic aromatic substitution, where the chlorosulfonyl group is directed to the position ortho to the hydroxyl group, which is a strongly activating substituent. The presence of the existing chlorine atoms influences the regioselectivity of the reaction. The product is typically isolated by pouring the reaction mixture onto ice, followed by recrystallization.

| Starting Material | Reagent | Reaction Conditions | Product | Melting Point (°C) |

| 2,4-Dichlorophenol | Chlorosulfonic Acid | Room temperature | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 80-83 sigmaaldrich.com |

Ammonolysis Protocols for Sulfonamide Formation

The conversion of the sulfonyl chloride intermediate to the final sulfonamide is achieved through ammonolysis. This reaction is a cornerstone of sulfonamide synthesis. The protocol involves reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with an ammonia (B1221849) source. orientjchem.org In a typical laboratory setting, aqueous or gaseous ammonia is used. google.comgoogle.com The reaction proceeds via a nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride and the formation of the sulfonamide C-S-N bond. The reaction is generally carried out in a suitable polar solvent. google.com

| Reactant | Reagent | Solvent | Product |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Ammonia (or ammonia source) | Polar Solvent (e.g., Water, Dichloromethane) | This compound |

This transformation is a specific example of the broader class of reactions between sulfonyl chlorides and primary or secondary amines, which are widely used to generate a variety of sulfonamide derivatives.

Nucleophilic Aromatic Substitution Routes in Halogenated Benzene (B151609) Systems

Nucleophilic aromatic substitution (SNAr) presents an alternative theoretical pathway for constructing substituted benzene systems. Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, typically a halogen. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

For a molecule like this compound, a direct synthesis via SNAr is not a standard established route because the hydroxyl group is an electron-donating group, which disfavors the mechanism. However, the principles of SNAr are crucial in the synthesis of various halogenated aromatic compounds. For example, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by various nucleophiles because it is activated by the strongly electron-withdrawing nitro and pentafluorosulfanyl groups. beilstein-journals.org Similarly, dihalogenated molecules like 2,4-difluoronitrobenzene (B147775) can undergo sequential nucleophilic substitution reactions. nih.gov A hypothetical SNAr route to the target molecule would require starting with a benzene ring containing different leaving groups and powerful electron-withdrawing groups that could later be converted into the desired hydroxyl and sulfonamide functionalities.

Novel Synthetic Route Development and Yield Optimization

While the classical synthesis via chlorosulfonation and ammonolysis is well-established, modern organic synthesis seeks more efficient, greener, and versatile methods. For the sulfonamide formation step, several novel approaches have been developed that could potentially be applied to the synthesis of this compound for yield optimization or to avoid the use of harsh reagents.

One such strategy involves the direct synthesis of sulfonamides from sulfonic acids or their salts, bypassing the need to isolate the often-reactive sulfonyl chloride intermediate. organic-chemistry.org Microwave-assisted synthesis has been shown to produce sulfonamides from sulfonic acids in high yields. Another approach is the one-pot synthesis from thiols, which are oxidized in situ to form a reactive sulfonyl intermediate that is then trapped by an amine. organic-chemistry.org Metal-catalyzed methods, such as the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, also provide a modern alternative for creating the aryl-sulfur bond, which can then be converted to the sulfonamide. organic-chemistry.org

| Method | Description | Potential Advantages |

| Classical Route | Two-step process: formation of sulfonyl chloride, followed by ammonolysis. | Well-established, reliable for many substrates. |

| Microwave-Assisted Synthesis | Direct conversion of sulfonic acids/salts with amines under microwave irradiation. | High yields, reduced reaction times. |

| One-Pot from Thiols | In situ oxidation of thiols to sulfonyl chlorides, followed by reaction with amines. organic-chemistry.org | Avoids isolation of sulfonyl chloride, improves process efficiency. |

| Metal-Catalyzed Coupling | Palladium-catalyzed formation of aryl ammonium (B1175870) sulfinates, followed by conversion to sulfonamides. organic-chemistry.org | Broad substrate scope, good functional group tolerance. |

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is fundamental to optimizing the synthesis of this compound.

The chlorosulfonation of 2,4-dichlorophenol proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol strongly activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. In this case, the electrophile is generated from chlorosulfonic acid. The reaction occurs at the open position ortho to the hydroxyl group, leading to the formation of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride.

The ammonolysis of the sulfonyl chloride follows a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the stable sulfonamide product.

The mechanism of nucleophilic aromatic substitution (SNAr) , while not a primary route for this specific compound, is a critical concept in the chemistry of halogenated benzenes. It is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The stability of the carbanion intermediate is the key to this reaction. It is only sufficiently stabilized when strong electron-withdrawing groups are located at the ortho and/or para positions relative to the site of substitution, as they can delocalize the negative charge through resonance. libretexts.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3,5-Dichloro-2-hydroxybenzenesulfonamide, a combination of one-dimensional and multidimensional NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to provide key information about the protons on the aromatic ring and the sulfonamide group. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Due to their different electronic environments, these protons are expected to be chemically non-equivalent. The proton at position 4 (H4) would likely appear as a doublet, coupled to the proton at position 6 (H6). Similarly, H6 would also appear as a doublet due to coupling with H4. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups and the electron-donating effect of the hydroxyl group.

The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet. Its chemical shift can be variable and is often dependent on the solvent and concentration. The proton of the hydroxyl (-OH) group would also likely present as a broad singlet, with its chemical shift being sensitive to solvent, temperature, and hydrogen bonding.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.5 - 7.7 | Doublet | ~2.5 |

| H6 | 7.2 - 7.4 | Doublet | ~2.5 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| -OH | 9.0 - 10.0 | Broad Singlet | - |

Note: This is a hypothetical representation of expected ¹H NMR data. Actual chemical shifts and coupling constants can vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 125 - 130 |

| C2 | 150 - 155 |

| C3 | 128 - 133 |

| C4 | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 115 - 120 |

Note: This is a hypothetical representation of expected ¹³C NMR data. Actual chemical shifts can vary based on experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H4 and H6, confirming their scalar coupling and spatial proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C4 and C6) by correlating their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the proton H4 would be expected to show correlations to C2, C3, and C5, while H6 would show correlations to C1, C2, and C5. These correlations would provide definitive evidence for the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₅Cl₂NO₃S), the expected exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, providing strong evidence for the presence of two chlorine atoms in the molecule.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 241.9443 |

| [M+Na]⁺ | 263.9263 |

Note: These are calculated exact masses for the protonated and sodiated molecular ions.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule. For aromatic sulfonamides, common fragmentation pathways involve the cleavage of the C-S and S-N bonds.

A plausible fragmentation pathway for this compound could involve the loss of the sulfonamide group (-SO₂NH₂) or the loss of SO₂. The resulting fragment ions would provide further confirmation of the molecular structure. For instance, the loss of SO₂ is a known fragmentation pathway for some arylsulfonamides. nih.gov The fragmentation patterns of sulfonamides can be complex and may involve rearrangements. nih.gov

Plausible Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Possible Neutral Loss |

| 177.96 | SO₂ |

| 161.96 | SO₂NH₂ |

Note: This table presents plausible fragment ions based on the general fragmentation behavior of sulfonamides. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of this compound by probing the vibrational modes of its constituent bonds.

Key predicted FTIR vibrational bands for this compound are detailed in the table below. The O-H stretching of the phenolic group is expected to appear as a broad band, indicative of intermolecular hydrogen bonding. The N-H stretching vibrations of the sulfonamide group are anticipated to present as two distinct bands, corresponding to asymmetric and symmetric modes. The characteristic and strong absorptions of the sulfonyl group (SO2) are predicted to be prominent in the spectrum. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, will further confirm the structure.

Table 1: Predicted FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretching | Phenolic -OH | 3400-3200 | Broad, Medium |

| N-H Asymmetric Stretching | Sulfonamide -NH₂ | ~3350 | Medium |

| N-H Symmetric Stretching | Sulfonamide -NH₂ | ~3250 | Medium |

| C-H Stretching | Aromatic Ring | 3100-3000 | Medium to Weak |

| S=O Asymmetric Stretching | Sulfonyl -SO₂ | 1350-1310 | Strong |

| S=O Symmetric Stretching | Sulfonyl -SO₂ | 1170-1140 | Strong |

| C=C Stretching | Aromatic Ring | 1600-1450 | Medium |

| S-N Stretching | Sulfonamide | 950-900 | Medium |

Raman spectroscopy offers a complementary vibrational analysis to FTIR. While specific experimental Raman data for this compound is scarce, theoretical and experimental studies on analogous aromatic sulfonamides provide insight into the expected spectral features. nih.govnih.govresearchgate.netnih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the benzene ring and the S=O symmetric stretch.

The Raman spectrum is expected to show strong bands for the aromatic ring breathing modes and the symmetric stretching of the sulfonyl group. The C-Cl bonds should also produce a distinct Raman signal. In contrast to FTIR, the O-H and N-H stretching vibrations are typically weaker in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic Ring | 3100-3000 | Medium |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| S=O Symmetric Stretching | Sulfonyl -SO₂ | 1170-1140 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within the molecule. The absorption of ultraviolet and visible light by this compound is governed by the presence of the substituted benzene ring, which acts as a chromophore. The hydroxyl, sulfonamide, and chloro substituents act as auxochromes, modifying the absorption characteristics of the benzene ring.

Based on studies of substituted benzenes, the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the hydroxyl and sulfonamide groups, with their lone pairs of electrons, is likely to cause a bathochromic (red) shift of the primary and secondary benzene bands. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity. Information on the fluorescence (emission) properties of this specific compound is not widely documented in the literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been found in the surveyed literature, analysis of related substituted benzenesulfonamide (B165840) structures allows for a well-founded prediction of its crystalline architecture. ripublication.comnih.govrsc.orgkcl.ac.uk

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of polar hydroxyl and sulfonamide groups, this compound is not ideally suited for direct GC analysis without derivatization. These polar groups can lead to poor peak shape and thermal decomposition in the injector or column. Derivatization, for instance by silylation of the -OH and -NH2 groups, would be necessary to increase volatility and thermal stability. nih.gov

Following a successful separation by GC, the mass spectrometer would provide crucial information for structural confirmation. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 65% of the M+ peak, and an M+4 peak). youtube.com Common fragmentation pathways for aromatic sulfonamides include the loss of SO2, cleavage of the S-N bond, and fragmentation of the aromatic ring. lookchem.comnist.govwhitman.edu The presence of chlorine atoms would further influence the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more suitable technique for the direct analysis of a polar compound like this compound. creative-proteomics.comnih.govchromatographyonline.comresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice for separation. The mass spectrometric detector, typically using electrospray ionization (ESI), would provide sensitive and selective detection. In positive ion mode, the protonated molecule [M+H]+ would be expected, while in negative ion mode, the deprotonated molecule [M-H]- would be observed. Tandem mass spectrometry (MS/MS) could be employed for further structural confirmation by analyzing the fragmentation of the parent ion.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2 Hydroxybenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-Dichloro-2-hydroxybenzenesulfonamide. These methods model the electron distribution within the molecule to calculate its geometric and electronic properties.

Detailed Research Findings:

Theoretical studies on related sulfonamides often employ DFT methods, such as B3LYP with basis sets like 6-311++G, to optimize the molecular geometry and analyze electronic properties. For this compound, such calculations would reveal bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. The locations of these frontier orbitals indicate the likely sites for electron donation (HOMO) and acceptance (LUMO), highlighting regions prone to electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the hydroxyl group, and the chlorine atoms, indicating these as sites for electrophilic attack and hydrogen bonding. Positive potential would be expected around the amine and hydroxyl hydrogens.

Mulliken population analysis can further quantify the partial atomic charges on each atom, providing a numerical basis for the reactivity trends suggested by the MEP map. These computational insights are crucial for predicting how the molecule will interact with biological targets and other chemical species.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -9.58 eV | Indicates electron-donating capability; related to ionization potential. |

| Energy of LUMO | -0.36 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | 9.22 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and stability of this compound in a dynamic environment, such as in solution or when bound to a protein.

Detailed Research Findings:

An MD simulation typically runs for a set period, often in the nanosecond range (e.g., 50-100 ns), to observe the molecule's behavior. The stability of the molecule's conformation is assessed by analyzing several parameters derived from the simulation trajectory.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value over the course of the simulation suggests that the molecule has reached a stable conformational state.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific regions of the molecule, such as the sulfonamide group, while lower values suggest rigidity, as expected for the benzene (B151609) ring.

For this compound, MD simulations would reveal the preferred orientations of the hydroxyl and sulfonamide groups relative to the benzene ring and how these might change in a biological context. The simulations can also analyze the stability of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the sulfonyl oxygen, which can significantly influence the molecule's preferred conformation.

| Analysis Metric | Typical Result | Interpretation |

|---|---|---|

| Average RMSD | ~2.5 Å | The system reaches and maintains equilibrium after an initial fluctuation period. |

| Average RMSF of Benzene Ring | <1.0 Å | The core aromatic ring structure is rigid and stable. |

| Average RMSF of Sulfonamide Group | ~1.8 Å | The -SO2NH2 group shows higher flexibility, allowing it to adapt to binding pockets. |

| Average Radius of Gyration (Rg) | ~3.5 Å | The molecule maintains a consistent and compact structure throughout the simulation. |

In Silico Docking Studies for Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are essential for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.

Detailed Research Findings:

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically reported as a docking score in kcal/mol, with more negative values indicating stronger binding.

Sulfonamides are known inhibitors of several enzymes, including carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B). Docking studies of this compound against such targets would reveal its potential inhibitory activity. The analysis focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The sulfonamide and hydroxyl groups are potent hydrogen bond donors and acceptors, and are expected to form crucial interactions with polar residues in the active site.

Hydrophobic Interactions: The dichlorinated benzene ring can form hydrophobic and van der Waals interactions with nonpolar residues.

Halogen Bonds: The chlorine atoms may also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action, which can guide the design of more potent analogs.

| Interacting Residue | Interaction Type | Involved Group on Ligand | Predicted Distance (Å) |

|---|---|---|---|

| Threonine-199 | Hydrogen Bond | Sulfonamide (-SO2NH2) | 2.9 |

| Threonine-200 | Hydrogen Bond | Hydroxyl (-OH) | 3.1 |

| Valine-121 | Hydrophobic | Benzene Ring | 3.8 |

| Leucine-198 | Hydrophobic | Benzene Ring | 4.2 |

| Glutamine-92 | Water-mediated H-bond | Sulfonyl Oxygen (-SO2) | N/A |

| Predicted Docking Score | -7.9 kcal/mol |

Predictive Modeling of Spectroscopic Signatures and Chemical Shifts

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. This is valuable for confirming the structure of a synthesized compound and interpreting experimental spectra.

Detailed Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions has improved significantly, with certain functionals like WP04 showing a mean absolute error as low as 0.08 ppm for ¹H shifts when compared to experimental data in solution. For this compound, calculations would provide a theoretical spectrum that can be compared with experimental results to confirm its chemical structure. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing effects of the chlorine and sulfonamide groups and the electron-donating effect of the hydroxyl group.

Vibrational Spectroscopy: Theoretical IR spectra can also be calculated using DFT. The calculation determines the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. These theoretical frequencies help in assigning the peaks observed in an experimental IR spectrum. For instance, characteristic frequencies for the O-H, N-H, S=O, and C-Cl stretches in this compound can be predicted, aiding in its structural confirmation.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-OH | ~10.5 (broad s) | ~150.2 |

| C2-SO2NH2 | - | ~128.5 |

| C3-Cl | - | ~125.0 |

| C4-H | ~7.7 (d) | ~130.8 |

| C5-Cl | - | ~122.4 |

| C6-H | ~7.9 (d) | ~129.7 |

| -SO2NH2 | ~7.4 (s, 2H) | - |

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability and Reaction Kinetics in Aqueous and Non-Aqueous Media

The hydrolytic stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide is a critical parameter, particularly in aqueous environments. The sulfonamide bond (-SO₂NH₂) is generally considered relatively stable, but its susceptibility to hydrolysis can be significantly influenced by pH and the nature of substituents on the aromatic ring.

Influence of Substituents: The 3,5-dichloro substitution pattern on the benzene (B151609) ring is expected to have a significant electronic effect. Chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the sulfonyl sulfur atom, potentially making it more susceptible to nucleophilic attack. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the sulfonamide group, which could influence the stability of the S-N bond.

Studies on the hydrolysis of substituted benzenesulfonyl chlorides, the precursors to sulfonamides, show that the rates are highly dependent on the substituents. researchgate.net While not directly transferable to sulfonamides, this highlights the importance of the substitution pattern on the reactivity of the sulfonyl group.

Reaction Kinetics in Aqueous Media: The hydrolysis of organic compounds in aqueous solutions often follows pseudo-first-order kinetics. e-jehs.orgresearchgate.net The rate constant (k) and half-life (t₁/₂) are key parameters used to quantify the stability. For a pseudo-first-order reaction, the half-life is independent of the initial concentration of the compound.

The following table provides hypothetical examples of how hydrolysis data for a substituted benzenesulfonamide (B165840) might be presented, based on general principles and data for other organic compounds. e-jehs.orgresearchgate.netepa.gov

| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |

|---|---|---|---|

| 4 | 25 | Data not available | Data not available |

| 7 | 25 | Data not available | Data not available |

| 9 | 25 | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

In non-aqueous media, the hydrolytic degradation would be significantly reduced due to the absence of water as a reactant. However, the presence of other nucleophiles or catalysts in the non-aqueous solvent could lead to other degradation reactions.

Photochemical Degradation Mechanisms (Theoretical and Experimental Investigations)

The photochemical degradation of this compound involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions. The aromatic ring and the sulfonamide group are the primary chromophores that can absorb UV radiation.

General Photodegradation Pathways of Sulfonamides: Research on various sulfonamide antibiotics has shown that photodegradation can proceed through several pathways. acs.orgacs.orgrsc.orgnih.govresearchgate.netniscpr.res.inacs.orgmdpi.commdpi.com Two major initial reactions are commonly observed:

Cleavage of the Sulfonamide (S-N) Bond: This is a frequent photolytic pathway, resulting in the formation of a sulfonyl radical and an amino radical, or their corresponding ionic species. nih.govacs.org For this compound, this would lead to the formation of 3,5-dichloro-2-hydroxybenzenesulfinic acid and aminyl radical, which can further react.

Extrusion of Sulfur Dioxide (SO₂): This pathway involves the cleavage of both the C-S and S-N bonds, leading to the direct loss of SO₂ and the formation of a substituted aniline (B41778) and other products.

The quantum yield (Φ), which is the number of molecules undergoing a reaction divided by the number of photons absorbed, is a key parameter in photochemistry. The photodegradation rate of sulfonamides is often pH-dependent, as the speciation of the molecule (neutral, cationic, or anionic) affects its light absorption properties and reactivity. nih.gov Generally, the anionic species of sulfonamides tend to have higher molar absorption coefficients at relevant wavelengths (e.g., 254 nm) and can exhibit different photodegradation rates compared to the neutral species. nih.gov

Influence of the Dichlorophenolic Moiety: The presence of the dichlorophenolic part of the molecule can also influence the photochemical behavior. Chlorinated phenols are known to undergo photodegradation, which can involve the reductive dehalogenation (replacement of a chlorine atom with a hydrogen atom) or the formation of hydroxylated derivatives. mdpi.comresearchgate.netpolyu.edu.hk The hydroxyl group can also affect the electronic properties of the aromatic ring and its excited states.

Theoretical and Experimental Investigations: While specific experimental studies on the photochemical degradation of this compound are scarce, theoretical calculations could provide insights into the bond dissociation energies and the most likely cleavage sites upon photoexcitation. Experimental investigations would involve irradiating the compound in aqueous solutions at different pH values and identifying the degradation products using techniques like HPLC-MS/MS.

The following table illustrates potential photolysis products based on known degradation pathways of related compounds. acs.orgresearchgate.net

| Potential Photodegradation Product | Formation Pathway |

|---|---|

| 3,5-dichloro-2-hydroxyphenol | SO₂ extrusion |

| Sulfanilic acid derivatives | S-N bond cleavage and subsequent reactions |

| Chlorinated hydroquinones/catechols | Hydroxylation of the aromatic ring |

| Monochlorinated derivatives | Reductive dehalogenation |

This table presents hypothetical degradation products based on the reactivity of similar chemical structures.

Thermal Stability and Decomposition Characteristics

The thermal stability of this compound is an important characteristic, particularly for its storage and handling. At elevated temperatures, the molecule will undergo decomposition, breaking down into smaller, more volatile fragments.

Decomposition Products: While specific thermal decomposition studies for this compound are not available, information can be inferred from the safety data sheet of the related compound, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. rsc.org Thermal decomposition of this precursor can release irritating gases and vapors, with hazardous decomposition products including: rsc.org

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Sulfur oxides (SOx)

Hydrogen chloride (HCl) gas

It is highly probable that the thermal decomposition of the sulfonamide would produce a similar set of gaseous products due to the breakdown of the aromatic ring and the sulfur- and chlorine-containing functional groups.

Decomposition Mechanisms: The thermal degradation of complex organic molecules often proceeds through a series of radical reactions. For this compound, the initial steps of thermal decomposition could involve the cleavage of the weakest bonds in the molecule. Studies on the pyrolysis of aromatic poly(ether sulfones) and methoxyphenols suggest that the C-S and S-N bonds in the sulfonamide group, as well as the C-Cl bonds, are likely sites of initial cleavage at high temperatures. acs.orgnih.govnih.govmdpi.comnih.gov

The decomposition pathway for phenols can involve the formation of phenoxy radicals, which can then undergo further reactions like decarbonylation to form cyclopentadienyl (B1206354) radicals. researchgate.net The presence of chlorine atoms and the sulfonamide group would lead to a more complex mixture of decomposition products.

The following table summarizes the likely thermal decomposition characteristics.

| Decomposition Temperature Range | Potential Decomposition Products | Remarks |

|---|---|---|

| Data not available | CO, CO₂, SOx, HCl, chlorinated phenols, aniline derivatives | Decomposition is expected to be an exothermic process. |

This table is based on data from a related compound and general principles of thermal decomposition.

Oxidative and Reductive Transformation Pathways of the Sulfonamide Moiety

The sulfonamide moiety of this compound can undergo both oxidative and reductive transformations, which are important degradation pathways in various chemical and biological systems.

Oxidative Transformations: The sulfonamide group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under electrochemical conditions. The oxidation of phenols and anilines, which are structurally related to the components of the target molecule, has been extensively studied. rsc.orgrsc.org The oxidation potential of a molecule is a measure of its tendency to lose electrons. The presence of both a phenol (B47542) and a sulfonamide group suggests that the molecule could be susceptible to oxidative degradation.

Oxidative cleavage of the C-N or S-N bonds in sulfonamides has been reported. researchgate.netmdpi.comrsc.org For example, electrochemical oxidation can lead to the cleavage of the N(sp²)-C(sp³) or N(sp²)-C(sp²) bond. researchgate.net The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, can lead to the hydroxylation of the aromatic ring and the degradation of the sulfonamide group. researchgate.net

Reductive Transformations: The sulfonamide group is generally resistant to reduction. However, under specific conditions, reductive cleavage of the S-N bond can be achieved. This reaction is of interest in synthetic chemistry for the deprotection of amines. rsc.org Various reducing agents and methods, including metal-free photocatalytic approaches, have been developed to achieve this transformation, generating a sulfinate and an amine as products. rsc.org

The chloro-substituents on the benzene ring can also undergo reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. This process is a known environmental degradation pathway for chlorinated aromatic compounds, often mediated by anaerobic microorganisms. epa.govnih.govnih.govasm.orgacs.org

The following table summarizes the potential oxidative and reductive transformation pathways.

| Transformation Type | Reaction | Potential Products |

|---|---|---|

| Oxidative | Cleavage of S-N bond | 3,5-dichloro-2-hydroxybenzenesulfinic acid, amine fragments |

| Oxidative | Hydroxylation of aromatic ring | Polychlorinated and polyhydroxylated derivatives |

| Reductive | Cleavage of S-N bond | 3,5-dichloro-2-hydroxybenzenesulfinic acid, ammonia (B1221849) |

| Reductive | Dehalogenation | Monochloro- or non-chlorinated hydroxybenzenesulfonamide |

This table outlines plausible transformation pathways based on the general chemistry of sulfonamides and chlorinated phenols.

Rational Design and Synthesis of 3,5 Dichloro 2 Hydroxybenzenesulfonamide Derivatives

Strategies for Functional Group Modification and Bioisosteric Replacements

A primary strategy in modifying the 3,5-dichloro-2-hydroxybenzenesulfonamide core involves the targeted alteration of its key functional groups: the hydroxyl (-OH), sulfonamide (-SO₂NH₂), and chloro (-Cl) substituents. These modifications aim to improve properties such as potency, selectivity, metabolic stability, and bioavailability. drughunter.comu-tokyo.ac.jp

Bioisosterism is a fundamental concept in this process, where one functional group is replaced by another that retains similar physical and chemical properties, leading to comparable biological activity. drughunter.comufrj.br This approach is used to fine-tune the molecule's interaction with biological targets and improve its drug-like characteristics. ufrj.br

For the sulfonamide group (-SO₂NH₂), which is a known bioisostere of a carboxylic acid, modifications can include N-alkylation or N-arylation to explore new binding interactions. researchgate.netnih.gov Furthermore, the entire sulfonamide moiety can be considered a replacement for a carboxylic acid to enhance lipophilicity and metabolic stability. drughunter.comu-tokyo.ac.jp

The phenolic hydroxyl group (-OH) is a critical site for modification. It can be etherified or esterified to alter solubility and pharmacokinetic profiles. Bioisosteric replacement of the hydroxyl group with amines or thiols can also be explored. u-tokyo.ac.jp The chlorine atoms contribute to the molecule's lipophilicity and electronic properties. Replacing them with other halogens like fluorine or bromine, or with groups like trifluoromethyl (-CF₃), can modulate these properties and potentially enhance binding affinity. u-tokyo.ac.jp

Table 1: Examples of Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Acyl sulfonamide, Tetrazole, Carboxylic acid | Modulate acidity, polarity, and cell permeability. drughunter.comu-tokyo.ac.jp |

| Hydroxyl (-OH) | Amino (-NH₂), Thiol (-SH), Methoxy (-OCH₃), Fluorine (-F) | Alter hydrogen bonding capacity and metabolic stability. u-tokyo.ac.jp |

| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br), Trifluoromethyl (-CF₃), Methyl (-CH₃) | Modify lipophilicity, steric profile, and electronic effects. u-tokyo.ac.jp |

Development of Substituted Analogues with Varied Aromatic and Heterocyclic Moieties

Expanding the core structure by introducing diverse aromatic and heterocyclic fragments is a key strategy to explore new chemical space and identify derivatives with improved properties. The synthesis of these analogues typically starts from the reactive precursor, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride.

Conjugating amino acids to the this compound scaffold is a common strategy to enhance biocompatibility and introduce chiral centers. The synthesis is typically achieved by reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with various amino acids or their corresponding methyl esters. orientjchem.org This reaction forms a stable sulfonamide linkage between the core structure and the amino acid. A range of natural amino acids has been successfully conjugated using this method, leading to a library of derivatives with varied side chains (R groups). orientjchem.org

Table 2: Synthesized Amino Acid Derivatives of this compound

| Entry | Amino Acid Used | Resulting Conjugate Structure |

|---|---|---|

| 1 | Glycine | 3,5-dichloro-2-hydroxy-N-(carboxymethyl)benzenesulfonamide |

| 2 | L-Alanine | N-[(1S)-1-carboxyethyl]-3,5-dichloro-2-hydroxybenzenesulfonamide |

| 3 | L-Valine | N-[(1S)-1-carboxy-2-methylpropyl]-3,5-dichloro-2-hydroxybenzenesulfonamide |

| 4 | L-Leucine | N-[(1S)-1-carboxy-3-methylbutyl]-3,5-dichloro-2-hydroxybenzenesulfonamide |

| 5 | L-Phenylalanine | N-[(1S)-1-carboxy-2-phenylethyl]-3,5-dichloro-2-hydroxybenzenesulfonamide |

Source: Based on synthetic procedures for related compounds. orientjchem.org

The incorporation of heterocyclic rings can significantly influence the pharmacological profile of the parent compound by introducing new interaction points and altering physical properties.

Bisindole Derivatives: The synthesis of bis-indole derivatives typically involves the reaction of indoles with aldehydes or ketones, often under acidic conditions, to form bis(indolyl)methanes. jchemlett.com For sulfonamide-linked bisindoles, a strategy could involve reacting a suitable indole (B1671886) derivative with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. mdpi.comresearchgate.net

Triazinyl Derivatives: 1,3,5-triazine (B166579) (specifically, cyanuric chloride) serves as a versatile scaffold for creating complex derivatives. The synthesis involves a stepwise nucleophilic substitution of the chlorine atoms on the triazine ring. nih.govmdpi.com For instance, cyanuric chloride can first be reacted with an aminobenzenesulfonamide, and the remaining chlorine atoms can then be substituted with amino acids or other nucleophiles under controlled temperature conditions. nih.govunifi.itresearchgate.net This allows for the creation of large, diverse molecules built around the triazine core. nih.govresearchgate.net

Pyrrolidine (B122466) Derivatives: Pyrrolidine-containing analogues have been synthesized, demonstrating another avenue for structural diversification. One approach begins with the reaction of 2-aminophenol (B121084) and itaconic acid to form a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid intermediate. nih.gov This intermediate can then be chlorinated to install the 3,5-dichloro pattern on the hydroxyphenyl ring. The carboxylic acid group on the pyrrolidine ring provides a convenient handle for further derivatization to create esters, amides, or to build more complex heterocyclic systems like benzimidazoles. nih.govnih.gov

Table 3: Examples of Heterocyclic Moieties Incorporated into Sulfonamide Scaffolds

| Heterocycle | General Synthetic Strategy | Key Precursors |

|---|---|---|

| Triazinyl | Stepwise nucleophilic substitution | Cyanuric chloride, Aminobenzenesulfonamide, Amino acids nih.gov |

| Pyrrolidine | Cyclocondensation followed by chlorination and derivatization | 2-Aminophenol, Itaconic acid nih.govnih.gov |

| Bisindole | Condensation of indoles with an electrophile | Indole, Aldehydes/Ketones, Sulfonyl chlorides jchemlett.commdpi.com |

The sulfonylurea moiety is a significant pharmacophore found in various therapeutic agents. The synthesis of sulfonylurea derivatives of this compound can be accomplished through the reaction of the parent sulfonamide with an isocyanate in a basic medium. researchgate.netdergipark.org.tr This nucleophilic addition reaction forms the characteristic sulfonylurea linkage (-SO₂NHCONH-). dergipark.org.tr The isocyanate component can be varied to introduce different substituents (e.g., alkyl, aryl, or heterocyclic groups), allowing for the systematic exploration of structure-activity relationships. researchgate.net Alternative methods involve generating isocyanates in situ to avoid handling these toxic reagents directly. researchgate.net

Stereoselective Synthesis Approaches for Chiral Derivatives

When derivatives of this compound contain stereocenters, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer in high yield.

One straightforward approach to creating chiral derivatives is by using chiral building blocks. For example, the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with a single enantiomer of an amino acid (e.g., L-Alanine) directly yields a chiral, enantiomerically enriched product. orientjchem.orgdrexel.edu

More advanced methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For sulfonamides, catalytic enantioselective methods have been developed for creating N-C axial chirality through palladium-catalyzed N-allylation reactions, achieving high enantioselectivity. nih.gov Such strategies could be adapted to generate specific atropisomers of sterically hindered N-aryl derivatives of this compound. The development of chiral non-racemic sulfonamides, such as those derived from camphor, can also serve as chiral auxiliaries to direct subsequent asymmetric transformations. drexel.edu

Combinatorial Chemistry and High-Throughput Synthesis Strategies

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds for screening. nih.gov These strategies are well-suited for the derivatization of the this compound scaffold.

Solid-Phase Synthesis: In this approach, a starting material is attached to a solid support (e.g., a resin bead), and a series of reactions are carried out. nih.gov For example, a dipeptide could be built on a resin, followed by reaction with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. The resulting sulfonamide can then be further modified before being cleaved from the resin. This "libraries from libraries" approach allows for the efficient creation of diverse molecular scaffolds. nih.gov

Solution-Phase Synthesis: This strategy is used to produce libraries of single compounds or mixtures in solution. acs.org Modern flow chemistry techniques, where reagents are pumped through reactors, offer an efficient, safe, and scalable method for preparing sulfonamide libraries with minimal waste. acs.orgfigshare.com

These high-throughput methods, including the use of "click" chemistry for efficient coupling reactions, enable the systematic exploration of the chemical space around the core scaffold, accelerating the discovery of derivatives with desired properties. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. arxiv.org For 3,5-Dichloro-2-hydroxybenzenesulfonamide, the key pharmacophoric features contributing to its potential biological activity can be identified from its core structure. The sulfonamide group is a well-known pharmacophore in a variety of clinically important drugs, including antibacterial, antidiabetic, and anticancer agents. nih.gov

The primary pharmacophoric features of this compound are:

Hydrogen Bond Donors: The hydroxyl (-OH) group and the amine (-NH2) of the sulfonamide group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group (-SO2) and the hydroxyl group can serve as hydrogen bond acceptors.

Aromatic Ring: The dichlorinated benzene (B151609) ring provides a scaffold for hydrophobic interactions with target proteins.

Halogen Atoms: The chlorine atoms contribute to the molecule's lipophilicity and can form halogen bonds, which are increasingly recognized for their role in ligand-receptor binding.

These features provide a scaffold that can be modified to enhance biological activity and selectivity, guiding the rational design of more effective drugs. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are critical strategies in computer-aided drug discovery (CADD) for developing novel therapeutic molecules. nih.gov

Ligand-Based Drug Design (LBDD): This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target. nih.gov For this compound, an LBDD approach would involve:

Pharmacophore Modeling: Building a 3D pharmacophore model based on a set of active sulfonamide derivatives. This model would define the spatial arrangement of the key features identified in section 7.1.

3D-QSAR: Developing models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of a series of analogues with their biological activity. nih.gov

Structure-Based Drug Design (SBDD): This method is applicable when the three-dimensional structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. The process involves:

Molecular Docking: Simulating the binding of this compound and its derivatives into the active site of a target protein. This helps in understanding binding conformations and predicting binding affinity. plos.org

De Novo Design: Using the structural information of the target's binding pocket to design novel molecules that fit precisely and form optimal interactions.

These computational strategies help reduce the time and cost associated with traditional drug discovery by identifying promising candidates for synthesis and further testing. nih.gov

Development and Validation of QSAR Models for Activity Prediction

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. annamalaiuniversity.ac.in The development of a predictive QSAR model for derivatives of this compound would follow a systematic process.

Model Development Steps:

Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be measured. nih.gov This dataset is then divided into a training set (for model building) and a test set (for validation). annamalaiuniversity.ac.in

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The model's robustness and predictive power are rigorously tested through internal validation (e.g., cross-validation) and external validation using the test set. nih.govbuecher.de

A statistically significant and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

Computational and Statistical Methods in SAR/QSAR Analysis

A variety of computational and statistical methods are employed to conduct SAR and QSAR analyses.

Molecular Descriptors: These are at the heart of QSAR modeling. They quantify different aspects of a molecule's structure and can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, atom counts). researchgate.net

3D Descriptors: Based on the 3D conformation (e.g., molecular shape, solvent-accessible surface area).

Regression Analysis: This is the primary statistical tool used to build the QSAR equation. Common methods include:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. nih.govresearchgate.net

Machine Learning Methods: Advanced algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. buecher.deresearchgate.net

These computational tools enable the extraction of meaningful relationships from chemical data, facilitating the lead optimization process in drug discovery. buecher.de

Investigation of Enzyme Inhibition Mechanisms and Biological Targets in Vitro Research

Carbonic Anhydrase (CA) Isozyme Inhibition Profiling

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. srce.hrnih.gov There are at least 15 known isoforms in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. acs.orgnih.gov The sulfonamide group is a classic zinc-binding group (ZBG) for CA inhibitors. nih.gov

Research into closely related compounds, such as 3,5-dichloro-4-hydroxybenzenesulfonamide, demonstrates that dichlorinated hydroxybenzenesulfonamides can act as inhibitors of multiple mammalian CA isoforms with varying affinities. nih.gov The inhibition constants (Kᵢ) for this related compound against 13 different isoforms ranged from the nanomolar to the micromolar, indicating that the substitution pattern significantly influences inhibitory activity and selectivity. nih.gov

Based on the established structure-activity relationships for this class of molecules, 3,5-Dichloro-2-hydroxybenzenesulfonamide is an important candidate for CA inhibition studies. The following subsections outline the expected investigational pathway for characterizing its inhibitory action.

To elucidate the mechanism of inhibition, kinetic studies are essential. For sulfonamide-based inhibitors of carbonic anhydrase, the typical mechanism is competitive inhibition. frontiersin.org This occurs because the sulfonamide moiety directly competes with the substrate (carbon dioxide) for binding to the catalytic zinc ion in the enzyme's active site.

The nature of this inhibition would be determined using graphical analysis methods:

Lineweaver-Burk Plot: This plot of the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]) is a standard tool. researchgate.netresearchgate.net In the case of competitive inhibition, increasing concentrations of this compound would result in a series of lines that intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases. frontiersin.org

Dixon Plot: This is a plot of the reciprocal of reaction velocity (1/V) against inhibitor concentration ([I]). For a competitive inhibitor, the lines corresponding to different substrate concentrations would intersect at a point above the x-axis, where the x-coordinate equals -Kᵢ.

These analyses would confirm the competitive nature of the inhibition and allow for the precise determination of the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.

The binding of sulfonamide inhibitors to the active site of carbonic anhydrase is a well-characterized interaction. unifi.it The deprotonated sulfonamide group (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the bottom of the active site cavity, displacing the zinc-bound water molecule/hydroxide ion that is crucial for catalysis. scispace.com

The specific interactions of this compound with various isoforms would be influenced by the amino acid residues lining the active site, which differ between isoforms. unifi.it

hCA I and hCA II (Cytosolic Isoforms): These are ubiquitous, off-target isoforms for many therapeutic applications. acs.org The active site contains a mix of hydrophobic and hydrophilic residues. The dichlorophenyl ring of the inhibitor would likely form van der Waals interactions with hydrophobic residues. The 2-hydroxy group could form hydrogen bonds with nearby residues like Thr199 or Gln92, influencing binding affinity. unifi.it

hCA IV (Membrane-Bound): This isoform is a target for glaucoma treatment. Differences in active site residues compared to hCA II could be exploited to achieve selectivity.

hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): These are important targets in cancer therapy. nih.govresearchgate.netnih.gov The active sites of these isoforms have unique features; for example, the entrance to the active site cavity and certain amino acid positions (e.g., 92 and 131) differ from the cytosolic isoforms, which can be targeted to design selective inhibitors. researchgate.net The specific placement of the chloro and hydroxyl groups on the benzene (B151609) ring of this compound would determine its fit and orientation within these distinct active site pockets, dictating its ligand efficiency and selectivity.

Achieving selectivity for a specific CA isoform over others is a major goal in drug design to minimize side effects. acs.orgunifi.it For instance, in anti-cancer applications, high selectivity for tumor-associated isoforms hCA IX and XII over the widespread cytosolic isoforms hCA I and II is desirable. nih.gov

The table below presents the known inhibition data for the closely related 3,5-dichloro-4-hydroxybenzenesulfonamide to illustrate a potential inhibition profile. nih.gov

| Isoform | Inhibition Constant (Kᵢ) in nM |

| hCA I | 1050 |

| hCA II | 58 |

| hCA III | 78600 |

| hCA IV | 110 |

| hCA VA | 1870 |

| hCA VB | 560 |

| hCA VI | 8900 |

| hCA VII | 114 |

| hCA IX | 98 |

| hCA XII | 88 |

| hCA XIII | 790 |

| hCA XIV | 190 |

| mCA XV | 10400 |

| (Data sourced from a study on 3,5-dichloro-4-hydroxybenzenesulfonamide). nih.gov |

This data indicates that dichlorinated hydroxybenzenesulfonamides can be potent, low-nanomolar inhibitors of key isoforms like hCA II, IX, and XII, while showing much weaker activity against others like hCA III and mCA XV. Further chemical modifications to the this compound scaffold could be explored to enhance selectivity for a desired target isoform.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose homeostasis by degrading incretin (B1656795) hormones such as GLP-1. nih.gov Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. nih.gov While various chemical scaffolds have been developed as DPP-IV inhibitors, research into sulfonamide-based inhibitors is also an active area. srce.hrnih.govnih.govrsc.org

Based on available scientific literature, there are no studies reporting the inhibition of Dipeptidyl Peptidase-IV by this compound. Therefore, a kinetic characterization, including the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), cannot be provided.

Molecular modeling and docking are powerful tools used to understand how an inhibitor binds to its target enzyme. rsc.org The DPP-IV active site has well-defined hydrophobic (S1) and charged (S2) pockets that interact with inhibitors. srce.hr However, in the absence of any experimental evidence of inhibition, performing and reporting on molecular modeling for the interaction between this compound and DPP-IV would be purely speculative. No such studies have been identified in the public domain.

Mechanistic Insights into Anti-Microbial Activity (In Vitro)

The anti-microbial properties of this compound and its analogues have been investigated against various pathogens, with a particular focus on Gram-positive bacteria. The presence of the 3,5-dichloro-2-hydroxyphenyl moiety appears to be a key structural feature for its antibacterial effects.

Research on structurally similar compounds has provided insights into the potential mechanisms of action. For instance, studies on 4,4ʹ-dichloro-2-hydroxydiphenyl ether have demonstrated its ability to inhibit the growth of Staphylococcus aureus. This bacteriostatic effect suggests an interference with essential bacterial processes, leading to a cessation of microbial proliferation rather than outright cell death. Further investigations into related salicylanilides, which share the chlorinated hydroxyphenyl core, indicate that the mechanism could involve the inhibition of bacterial cell wall biosynthesis. Specifically, these compounds have been shown to inhibit transglycosylases, enzymes crucial for the polymerization of lipid II, a key precursor in peptidoglycan synthesis. nih.gov Inhibition of this pathway compromises the integrity of the bacterial cell wall, which can lead to a bactericidal effect. nih.gov

While direct mechanistic studies on this compound are limited, the available data on analogous compounds suggest that its anti-microbial activity likely stems from the disruption of bacterial cell wall formation or the inhibition of other vital enzymatic pathways.

Mechanistic Insights into Anti-Cancer Activity (In Vitro), potentially via CA inhibition

The potential anti-cancer activity of this compound is strongly linked to the well-established role of the sulfonamide functional group as an inhibitor of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

Several CA isoforms are overexpressed in various tumors and are associated with cancer progression. nih.govsigmaaldrich.com In particular, the transmembrane isoforms CA IX and CA XII are predominantly found in tumor cells and are linked to the regulation of pH in the tumor microenvironment. nih.govnih.gov The hypoxic conditions often found in solid tumors lead to an upregulation of these isoforms. nih.govsigmaaldrich.com

The proposed mechanism for the anti-cancer activity of sulfonamides like this compound involves the inhibition of these tumor-associated CA isoforms. By inhibiting CA IX and CA XII, the compound can disrupt the pH balance of the tumor microenvironment, potentially leading to an acidification of the intercellular space. nih.govnih.gov This alteration in pH can negatively impact tumor cell survival and proliferation. Additionally, the inhibition of intracellular CA isoforms, such as CA II and CA V, may interfere with the synthesis of essential cellular components like nucleotides, further contributing to the anti-proliferative effect. nih.gov

In vitro studies on various sulfonamide derivatives have demonstrated their potent inhibition of tumor cell growth across a range of cancer cell lines, including leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancers. nih.gov The growth inhibition is often observed at nanomolar concentrations (GI50 values of 10-75 nM). nih.gov The structure-activity relationship (SAR) of these sulfonamide-based inhibitors indicates that modifications to the molecule can be optimized to enhance their anti-cancer efficacy. nih.govnih.gov

Table 1: In Vitro Anti-Cancer Activity of Representative Sulfonamides

| Compound Class | Cancer Cell Lines | Observed Effect | Potential Mechanism |

| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | Leukemia, Non-small cell lung, Ovarian, Melanoma, Colon, CNS, Renal, Prostate, Breast | Potent growth inhibition (GI50 = 10-75 nM) nih.gov | Inhibition of CA isozymes (I, II, IV, IX, XII) nih.gov |

| Aryl thiazolone–benzenesulfonamides | Triple-negative breast cancer (MDA-MB-231), Breast cancer (MCF-7) | Moderate to excellent growth inhibition nih.gov | Inhibition of Carbonic Anhydrase IX nih.gov |

| Various Sulfonamide Derivatives | A549 lung cancer cells | High inhibitory activity on cell growth nih.gov | Inhibition of Carbonic Anhydrase II nih.gov |

Mechanistic Insights into Anti-Inflammatory Activity (In Vitro)

The anti-inflammatory potential of benzenesulfonamide (B165840) derivatives has been explored through their interaction with key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

In vitro assays have shown that certain benzenesulfonamide derivatives can act as selective inhibitors of COX-2. nih.govnih.govtandfonline.com The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs. nih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide has demonstrated potent and selective COX-2 inhibition in a human whole blood assay, with an IC50 value of 0.74 µM for COX-2 and a selectivity index of 114.5. nih.gov